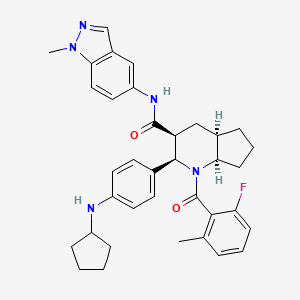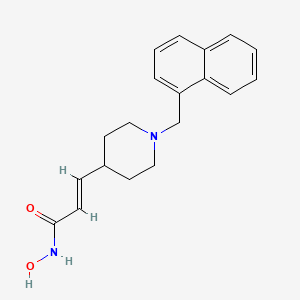
Hdac10-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac10-IN-2 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 value of 20 nM . Histone deacetylase 10 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound has shown significant potential in modulating autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells .
Vorbereitungsmethoden
The synthesis of Hdac10-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Analyse Chemischer Reaktionen
Hdac10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
Hdac10-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylase 10 in various biochemical processes. In biology, it helps in understanding the regulation of gene expression and the role of histone deacetylase 10 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, by modulating autophagy and other cellular pathways .
Wirkmechanismus
Hdac10-IN-2 exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include the transforming growth-factor β pathway, sex-determining region Y box protein 9, and the let-7f-2/miR-98-HMGA2-cyclin A2 pathway . These pathways play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Hdac10-IN-2 is unique in its high selectivity and potency as an inhibitor of histone deacetylase 10. Similar compounds include other histone deacetylase inhibitors, such as vorinostat, trichostatin A, and romidepsin . this compound stands out due to its specific targeting of histone deacetylase 10, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,15,23H,10-14H2,(H,20,22)/b9-8+ |
InChI-Schlüssel |
SRFTXZNZUQKTSF-CMDGGOBGSA-N |
Isomerische SMILES |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)
![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


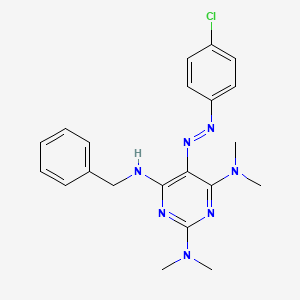
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

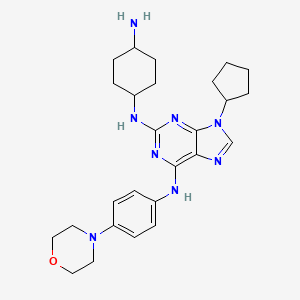
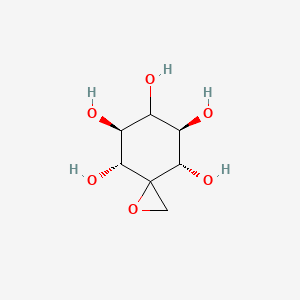
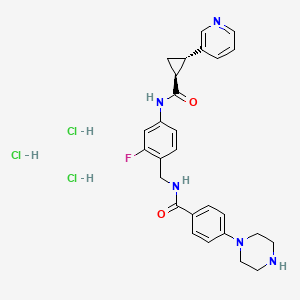
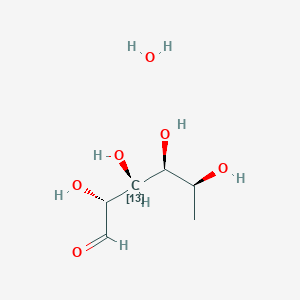
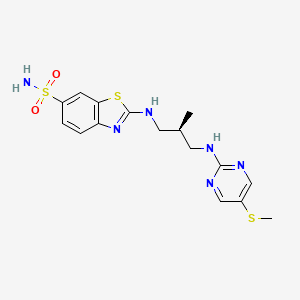
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
